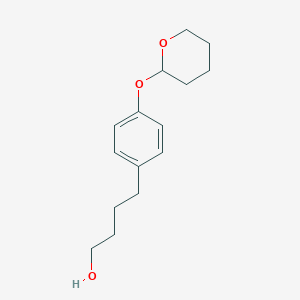![molecular formula C21H18N2O B2824275 (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 685097-74-9](/img/structure/B2824275.png)
(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and benzimidazole rings are aromatic and planar, contributing to the overall stability of the molecule. The vinyl group might introduce some degree of unsaturation and reactivity into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Amino acid compounds, including benzimidazole derivatives, have been studied as inhibitors for steel corrosion in acidic solutions. These studies focus on the electrochemical properties of these inhibitors and their effectiveness in protecting metals from corrosion, which is relevant for industrial applications (Yadav, Sarkar, & Purkait, 2015).
Synthesis and Stereochemistry
Research on the synthesis of imidazole derivatives, including the stereoselective vinylation of imidazoles, has been conducted. These studies involve understanding the reaction mechanisms and developing efficient synthesis methods for these compounds, which are important for creating various pharmaceutical and chemical products (Trofimov et al., 2008).
Antiviral Activity
Studies have been conducted on benzimidazole derivatives for their potential antiviral activity. These compounds are structurally related to known antiviral agents, and their synthesis is focused on testing their effectiveness against viruses like human rhinovirus (Hamdouchi et al., 1999).
Catalytic Applications
N-heterocyclic carbenes, including imidazole derivatives, are efficient catalysts in chemical reactions like transesterification. Their role in facilitating these reactions highlights their potential in industrial and synthetic chemistry applications (Grasa, Kissling, & Nolan, 2002).
Cancer Research
Research into ruthenium(II) complexes with imidazole ligands has been carried out to evaluate their potential as cancer therapy agents. These studies involve synthesizing and characterizing these complexes and assessing their cytotoxicity against cancer cells (Vock et al., 2006).
Material Science
Studies have been conducted on the synthesis and characterization of polymers containing imidazole derivatives. These polymers are investigated for their properties, such as luminescence and thermal stability, which are important for applications in materials science (Chang et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-7-17(8-3-1)14-15-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-16-24-18/h1-13,16H,14-15H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRQHFSOIQEVSQ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

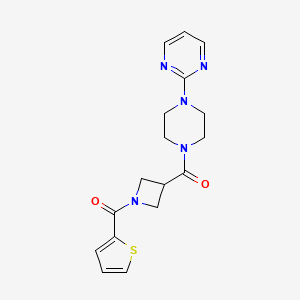
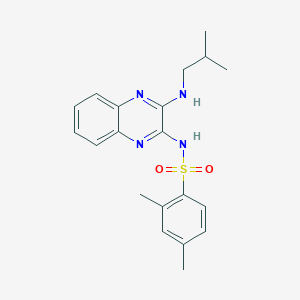
![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
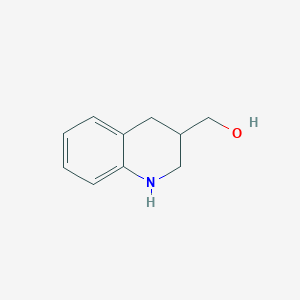

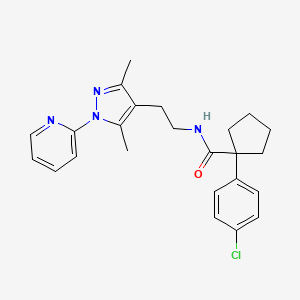
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2824206.png)
![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
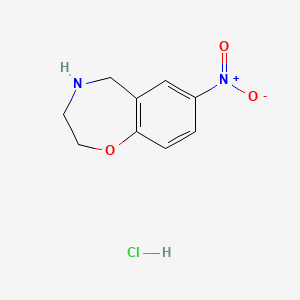
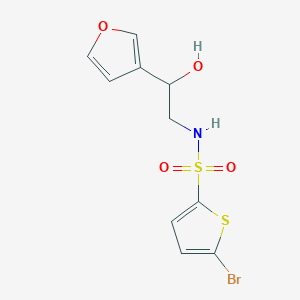
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)
